(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
In medicine, compounds like this compound are explored for their potential therapeutic effects. Research may focus on their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with cellular proteins, enzymes, or receptors. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one
- (E)-3-(4-Methoxyphenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- (E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Uniqueness
(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other chalcones.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNO/c1-16-24(23(29)13-10-17-6-5-9-19(26)14-17)25(18-7-3-2-4-8-18)21-15-20(27)11-12-22(21)28-16/h2-15H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNIAGDLYFXXFL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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